N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide
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Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(NC(=N1)n1c(cc(C)n1)NC(c1cccc(c1)OC)=O)=O
. This indicates the presence of various functional groups in the molecule, including a pyrimidine ring and a pyrazole ring . Physical And Chemical Properties Analysis
This compound has a logP value of 1.3075, a logD value of 0.8666, and a logSw value of -2.0049 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors . The polar surface area is 79.18 .Scientific Research Applications
Synthesis and Characterization
Heterocyclic Compound Synthesis : Research includes the development of pyrazole and pyrimidine derivatives, leveraging microwave-assisted cyclocondensation for synthesizing compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). This showcases the compound's role in creating new molecules with potential applications in agriculture and medicine.
Structural Studies : Studies on pyrazole derivatives have been conducted, emphasizing structural determination through spectroscopic methods and X-ray crystallography. These studies aim to understand the relationship between structure and biological activity, potentially guiding the design of compounds with specific functions (Titi et al., 2020).
Biological Applications
Antimicrobial and Antifungal Activities : Synthesized compounds from related chemical classes have been evaluated for their antimicrobial potential against various pathogens, indicating the chemical's potential use in developing new antimicrobial agents (Shamroukh et al., 2007).
Anticancer Properties : Research into pyrazolopyrimidine analogs has explored their use as anticancer agents, with certain derivatives showing activity against human cancer cell lines. This suggests possible therapeutic applications for compounds within this chemical class (Abdellatif et al., 2014).
Analgesic Activity and Enzyme Inhibition : Studies have identified certain pyrazolo[1,5-a]pyrimidin-7-ones with pronounced analgesic activity and selective enzyme inhibition, highlighting the compound's potential in pain management and specific enzyme-targeted therapies (Burgart et al., 2020).
Corrosion Inhibition
- Surface Protection : Investigations into heterocyclic derivatives have found applications in corrosion inhibition, offering protective properties for metal surfaces in acidic environments. This area of research opens up industrial applications in material science and engineering (Hameed et al., 2020).
properties
IUPAC Name |
2-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-7(2)12(20)15-10-5-9(4)17-18(10)13-14-8(3)6-11(19)16-13/h5-7H,1-4H3,(H,15,20)(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCULRWOILIYKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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